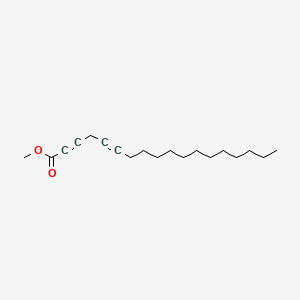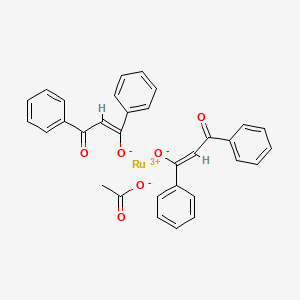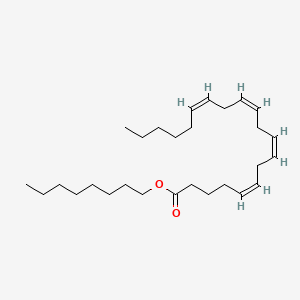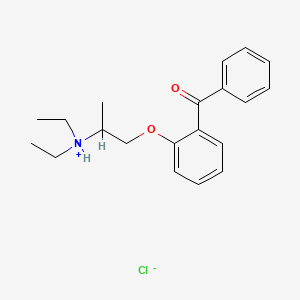
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate is a chemical compound with the molecular formula C20H25NO2·ClH·H2O and a molecular weight of 365.94 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate typically involves the reaction of benzophenone with diethylamino propanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve continuous flow systems to optimize reaction time and yield .
Análisis De Reacciones Químicas
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate can be compared with similar compounds such as:
4-(2-(Diethylamino)ethoxy)benzophenone: This compound has a similar structure but with an ethoxy group instead of a propoxy group.
Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Diethylpropion: A sympathomimetic stimulant used as an appetite suppressant.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
7347-84-4 |
|---|---|
Fórmula molecular |
C20H26ClNO2 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
1-(2-benzoylphenoxy)propan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-21(5-2)16(3)15-23-19-14-10-9-13-18(19)20(22)17-11-7-6-8-12-17;/h6-14,16H,4-5,15H2,1-3H3;1H |
Clave InChI |
WPOOZVNPEJEIOO-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ledienosid [German]](/img/structure/B13766944.png)
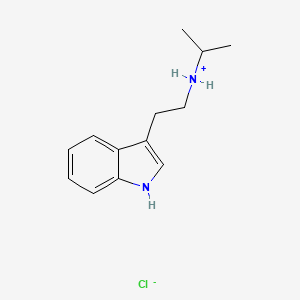
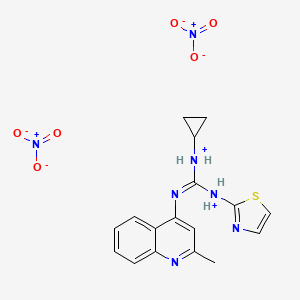
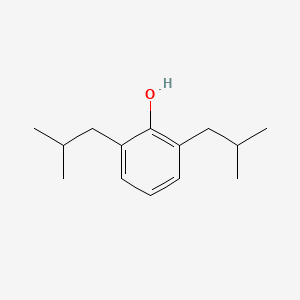
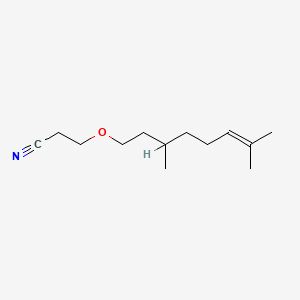
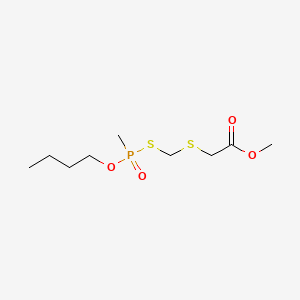
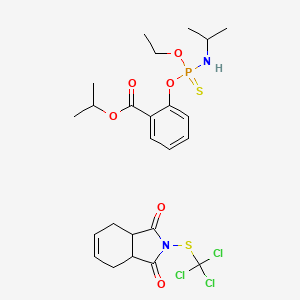
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

